molecular formula C19H17ClN2O4 B3959206 N-[2-chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]furan-2-carboxamide

N-[2-chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B3959206
M. Wt: 372.8 g/mol
InChI Key: PPRZAUPKKFAUBK-UHFFFAOYSA-N
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Description

N-[2-chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]furan-2-carboxamide is a complex organic compound that features a unique structure combining a furan ring, a carboxamide group, and a chlorinated phenyl ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan-2-carboxylic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with an amine derivative containing the chlorinated phenyl and isoindoline moieties under controlled conditions to form the final carboxamide product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism by which N-[2-chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]furan-2-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan-2-carboxamide derivatives and chlorinated phenyl compounds. Examples are:

Uniqueness

What sets N-[2-chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]furan-2-carboxamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[2-chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c20-14-10-11(7-8-15(14)21-17(23)16-6-3-9-26-16)22-18(24)12-4-1-2-5-13(12)19(22)25/h3,6-10,12-13H,1-2,4-5H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRZAUPKKFAUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)NC(=O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]furan-2-carboxamide

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